2-(4-Ethylphenyl)benzo[d]thiazole
Overview
Description
2-(4-Ethylphenyl)benzo[d]thiazole is a heterocyclic compound that belongs to the benzothiazole family. It is characterized by the presence of a benzene ring fused to a thiazole ring, with an ethyl group attached to the benzene ring. This compound is known for its diverse biological activities and is used in various scientific research applications.
Mechanism of Action
- Benzothiazoles often interact with enzymes, receptors, or cellular components. For instance, some benzothiazole derivatives exhibit anti-tubercular activity by targeting enzymes involved in mycobacterial cell wall biosynthesis .
- For example, Voreloxin, a benzothiazole derivative, binds to DNA and interacts with topoisomerase II, leading to DNA double-strand breaks and cell death .
Target of Action
Mode of Action
Result of Action
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Ethylphenyl)benzo[d]thiazole typically involves the reaction of 2-aminothiophenol with 4-ethylbenzaldehyde under acidic conditions. The reaction proceeds through a cyclization process, forming the benzothiazole ring. The reaction conditions often include the use of a solvent such as ethanol or acetic acid, and the reaction is carried out at elevated temperatures to facilitate the cyclization .
Industrial Production Methods
In industrial settings, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and efficiency of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
2-(4-Ethylphenyl)benzo[d]thiazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazole ring to a dihydrothiazole.
Substitution: Electrophilic substitution reactions can occur at the benzene ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Electrophilic substitution reactions often involve reagents like halogens or nitrating agents under acidic conditions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, dihydrothiazoles, and various substituted benzothiazole derivatives .
Scientific Research Applications
2-(4-Ethylphenyl)benzo[d]thiazole has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound exhibits antimicrobial and antifungal properties, making it useful in biological studies.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
Comparison with Similar Compounds
Similar Compounds
2-Phenylbenzothiazole: Lacks the ethyl group, leading to different biological activities.
2-(4-Methylphenyl)benzo[d]thiazole: Contains a methyl group instead of an ethyl group, affecting its chemical properties.
2-(4-Chlorophenyl)benzo[d]thiazole: Contains a chlorine atom, which can significantly alter its reactivity and biological effects.
Uniqueness
2-(4-Ethylphenyl)benzo[d]thiazole is unique due to the presence of the ethyl group, which can influence its chemical reactivity and biological activities. This structural feature can enhance its interactions with specific molecular targets, making it a valuable compound in various research applications .
Properties
IUPAC Name |
2-(4-ethylphenyl)-1,3-benzothiazole | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13NS/c1-2-11-7-9-12(10-8-11)15-16-13-5-3-4-6-14(13)17-15/h3-10H,2H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XOWDLFMSCSZBEP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C2=NC3=CC=CC=C3S2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13NS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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